Benzenesulfonamide, 4-isocyanato-N,N-dimethyl-
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Overview
Description
Benzenesulfonamide, 4-isocyanato-N,N-dimethyl- is a chemical compound with the molecular formula C9H10N2O3SThis compound is part of the benzenesulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of Benzenesulfonamide, 4-isocyanato-N,N-dimethyl- typically involves the reaction of benzenesulfonamide derivatives with isocyanates. One common method includes the reaction of 4-aminobenzenesulfonamide with phosgene to form the corresponding isocyanate derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .
Chemical Reactions Analysis
Benzenesulfonamide, 4-isocyanato-N,N-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the isocyanate group.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenesulfonamide, 4-isocyanato-N,N-dimethyl- has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of new drugs, particularly as inhibitors of carbonic anhydrase enzymes, which are targets for anticancer and antimicrobial therapies.
Biological Studies: The compound is studied for its potential effects on various biological pathways and its ability to inhibit specific enzymes.
Industrial Applications: It is used in the production of polymers and other materials due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-isocyanato-N,N-dimethyl- involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can disrupt various biological processes, including cell proliferation and pH regulation in tumor cells . The isocyanate group plays a crucial role in its reactivity and ability to form covalent bonds with target proteins.
Comparison with Similar Compounds
Benzenesulfonamide, 4-isocyanato-N,N-dimethyl- can be compared with other benzenesulfonamide derivatives, such as:
4-aminobenzenesulfonamide: Lacks the isocyanate group and has different reactivity and applications.
N-butyl-benzenesulfonamide: Contains a butyl group instead of the isocyanate group, leading to different chemical properties and uses.
The uniqueness of Benzenesulfonamide, 4-isocyanato-N,N-dimethyl- lies in its isocyanate group, which imparts distinct reactivity and potential for various applications in medicinal chemistry and industrial processes.
Properties
CAS No. |
20805-57-6 |
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Molecular Formula |
C9H10N2O3S |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
4-isocyanato-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H10N2O3S/c1-11(2)15(13,14)9-5-3-8(4-6-9)10-7-12/h3-6H,1-2H3 |
InChI Key |
VGKJNJRGKLXWBT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N=C=O |
Origin of Product |
United States |
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